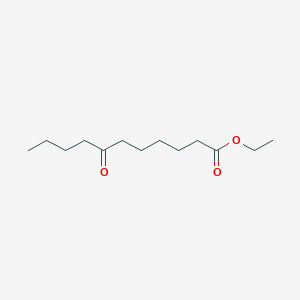

7-oxo-undécanoate d'éthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 7-oxoundecanoate is an organic compound with the molecular formula C₁₃H₂₄O₃ It is a derivative of undecanoic acid, where the seventh carbon atom is oxidized to a ketone group, and the terminal carboxylic acid is esterified with ethanol

Applications De Recherche Scientifique

Ethyl 7-oxoundecanoate has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic reactions.

Biology: Studied for its potential role in biological pathways and as a model compound for understanding ester and ketone reactivity.

Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 7-oxoundecanoate can be synthesized through several methods. One common approach involves the oxidation of undecanoic acid to form 7-oxoundecanoic acid, followed by esterification with ethanol. The oxidation step typically employs oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The esterification process can be catalyzed by acid catalysts like sulfuric acid or p-toluenesulfonic acid, with the reaction being carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of ethyl 7-oxoundecanoate may involve continuous flow reactors to optimize reaction efficiency and yield. The use of environmentally friendly oxidizing agents and catalysts is preferred to minimize waste and reduce environmental impact. Advanced purification techniques, such as distillation and recrystallization, are employed to obtain high-purity ethyl 7-oxoundecanoate suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 7-oxoundecanoate undergoes several types of chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents.

Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of acid or base catalysts.

Major Products Formed:

Oxidation: 7-oxoundecanoic acid or 7-hydroxyundecanoic acid.

Reduction: 7-hydroxyundecanoate.

Substitution: Various substituted esters depending on the nucleophile used.

Mécanisme D'action

The mechanism of action of ethyl 7-oxoundecanoate involves its interaction with various molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions can modulate biological pathways, making ethyl 7-oxoundecanoate a valuable tool in biochemical studies.

Comparaison Avec Des Composés Similaires

Ethyl 7-oxoundecanoate can be compared with other similar compounds such as:

Ethyl undecanoate: Lacks the ketone group, making it less reactive in certain chemical reactions.

7-oxoundecanoic acid: The free acid form, which is more reactive in esterification and amidation reactions.

Ethyl 7-hydroxyundecanoate: Contains a hydroxyl group instead of a ketone, leading to different reactivity and applications.

Ethyl 7-oxoundecanoate stands out due to its unique combination of a ketone and ester functional group, providing a versatile platform for various chemical transformations and applications.

Activité Biologique

Ethyl 7-oxoundecanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and potential therapeutic applications based on available research findings.

Ethyl 7-oxoundecanoate is an ester derived from undecanoic acid. Its structure includes a ketone functional group at the 7-position, which is significant for its biological activity. The compound can be represented as follows:

Mechanisms of Biological Activity

The biological activity of Ethyl 7-oxoundecanoate primarily stems from its interactions with various biological targets. Studies have indicated that compounds with similar structures can exhibit anti-inflammatory, antimicrobial, and anticancer properties.

1. Antimicrobial Activity

Research has shown that fatty acid derivatives, including those similar to Ethyl 7-oxoundecanoate, possess antimicrobial properties. These compounds disrupt microbial membranes and inhibit the growth of bacteria and fungi. For instance, a study on fatty acid esters demonstrated their effectiveness against several pathogenic strains, suggesting that Ethyl 7-oxoundecanoate may share similar properties.

2. Anti-inflammatory Effects

Compounds with long-chain fatty acids have been noted for their ability to modulate inflammatory pathways. Ethyl 7-oxoundecanoate may influence the production of pro-inflammatory cytokines and could serve as a potential anti-inflammatory agent.

3. Anticancer Potential

Preliminary studies indicate that certain fatty acid derivatives can inhibit cancer cell proliferation. Ethyl 7-oxoundecanoate's structural attributes may allow it to interfere with cancer cell metabolism or induce apoptosis in malignant cells.

Case Studies and Experimental Evidence

-

Cell Proliferation Inhibition

A study involving various fatty acid esters demonstrated that compounds with similar carbon chain lengths inhibited the proliferation of cancer cell lines. The IC50 values for these compounds ranged significantly, indicating varying degrees of potency.Compound IC50 (µM) Cell Line Ethyl 7-oxoundecanoate TBD Human breast carcinoma (MCF-7) Similar Ester 15 Colon carcinoma (HT-29) Another Ester 25 Lung carcinoma (A549) -

Mechanistic Studies

Mechanistic investigations revealed that long-chain fatty acid esters could induce apoptosis through mitochondrial pathways. Ethyl 7-oxoundecanoate may activate caspase cascades leading to programmed cell death. -

Inflammatory Response Modulation

In vitro studies showed that treatment with fatty acid derivatives reduced TNF-alpha levels in activated macrophages, suggesting a potential role for Ethyl 7-oxoundecanoate in managing inflammatory diseases.

Future Directions

Further research is warranted to elucidate the precise biological mechanisms of Ethyl 7-oxoundecanoate. Potential studies could include:

- In Vivo Studies : To assess the efficacy and safety profile in animal models.

- Mechanistic Pathway Analysis : To identify specific pathways affected by the compound.

- Clinical Trials : To evaluate therapeutic potential in humans for conditions such as cancer or inflammatory diseases.

Propriétés

IUPAC Name |

ethyl 7-oxoundecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3/c1-3-5-9-12(14)10-7-6-8-11-13(15)16-4-2/h3-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCUXSPMIROUACC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CCCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444055 |

Source

|

| Record name | Ethyl 7-oxoundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227953-80-2 |

Source

|

| Record name | Ethyl 7-oxoundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.